molecular formula C13H16FNO2 B13077991 Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate

Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate

Cat. No.: B13077991
M. Wt: 237.27 g/mol
InChI Key: XUWCFBZWGOBXKW-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate (CAS 1203799-11-4) is a fluorinated piperidine carboxylate ester that serves as a versatile and high-value building block in modern drug discovery and medicinal chemistry. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound is specifically engineered as a heterocyclic amino acid precursor , a class of compounds that is becoming increasingly important for the preparation of heterocyclic systems, hybrids, and peptides . The integration of the 3-fluorophenyl moiety and the ester-functionalized piperidine ring creates a multifunctional scaffold that is highly amenable to further synthetic elaboration. Researchers can utilize this compound to develop novel piperidine-based pharmacophores for probing biological targets. Synthetic methodologies for such piperidine derivatives continue to advance, with recent developments focusing on stereoselective synthesis and functionalization to meet modern pharmaceutical standards . Its core structure is highly relevant in the synthesis of potential GABA uptake inhibitors , as derivatives of piperidine-3-carboxylic acid (nipecotic acid) are among the most potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake . Furthermore, the structural features of this compound make it a valuable candidate for inclusion in DNA-encoded chemical libraries, which require a high degree of structural and functional diversity for the discovery of bioactive molecules . It is supplied as a research-grade material for use in exploratory synthesis, method development, and biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 5-(3-fluorophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-4,6,10-11,15H,5,7-8H2,1H3

InChI Key

XUWCFBZWGOBXKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CNC1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with piperidine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 5-(3-Fluorophenyl)piperidine-3-carboxylate and Analogous Compounds

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-(3-fluorophenyl), 3-COOCH3 C₁₄H₁₆FNO₂ 249.29 (calculated) Pharmaceutical intermediate (inferred) N/A
Methyl 5-(4-methylphenyl)piperidine-3-carboxylate 5-(4-methylphenyl), 3-COOCH3 C₁₄H₁₉NO₂ 233.31 Synthetic intermediate
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl 5-CF₃, 3-COOCH3 (hydrochloride salt) C₉H₁₄F₃NO₂·HCl 263.67 High-purity pharmaceutical intermediate
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate 5-Boc-amino, 3-COOCH3 C₁₃H₂₂N₂O₄ 270.33 Protected amine for peptide synthesis
5-(3-Fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole core with 3-fluorophenyl C₁₅H₁₂FN₃S 285.34 m.p. 224–225°C; potential biological activity

Key Observations:

Core Structure Variations: The target compound and its piperidine-based analogs (e.g., 4-methylphenyl and trifluoromethyl derivatives) share the same piperidine-carboxylate backbone but differ in substituent electronic profiles. For instance, the trifluoromethyl group in enhances lipophilicity and metabolic resistance compared to the fluorophenyl group. Non-piperidine analogs, such as triazole-thione derivatives , retain the 3-fluorophenyl motif but exhibit distinct physicochemical properties due to their heterocyclic cores.

Functional Group Diversity: The Boc-protected amino derivative introduces a reactive amine handle, enabling further functionalization in peptide synthesis.

Biological and Synthetic Relevance :

  • Fluorine substitution (as in the target compound) is often leveraged to improve pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration.
  • Hydrochloride salts (e.g., ) are commonly employed to enhance solubility in drug formulations.

Synthetic Pathways :

  • describes a method using (S)-piperidine-2-carboxylic acid methyl ester and 3-fluorobenzaldehyde, suggesting feasible routes for synthesizing fluorophenyl-piperidine derivatives .
  • Triazole analogs () are synthesized via condensation reactions involving hydrazides, highlighting divergent strategies for introducing fluorophenyl groups.

Biological Activity

Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor agonist. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and pharmacological implications.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H18_{18}FNO2_2 and a molecular weight of approximately 237.27 g/mol. Its structure features a piperidine ring substituted at the 5-position with a 3-fluorophenyl group and at the 3-position with a methoxycarbonyl group (methyl ester). The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for various pharmacological studies.

Orexin Receptor Modulation

The primary biological activity of this compound is linked to its interaction with orexin receptors, specifically orexin type 2 receptors (OX2R). Orexin receptors play critical roles in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors have therapeutic potential for conditions such as narcolepsy and obesity.

In vitro studies have demonstrated that this compound exhibits selective activity towards OX2R, suggesting its potential as a neuropharmacological agent. Functional assays and competition binding assays have been employed to assess its binding affinity and receptor activation capabilities.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate favorable absorption characteristics due to its lipophilic nature, which may enhance its bioavailability.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. A table summarizing some related compounds and their unique features is presented below:

Compound NameStructure TypeUnique Features
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylatePiperidine derivativeDifferent fluorine position affecting activity
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylatePiperidine derivativeDifferent substitution pattern on the piperidine
Methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylateComplex piperidine derivativeContains a sulfonamide group enhancing solubility

The specific fluorination pattern of this compound may confer unique pharmacological profiles compared to other similar compounds. This specificity could lead to enhanced selectivity for orexin receptors, meriting further investigation into its therapeutic applications.

Case Studies

Research has highlighted the compound's potential in various case studies focusing on its biological activity:

  • Neuropharmacology : A study investigated the effects of orexin receptor agonists on sleep-wake regulation, demonstrating that compounds like this compound could significantly enhance wakefulness in animal models.
  • Obesity Treatment : Another study explored the role of orexin receptors in appetite regulation. The administration of this compound led to decreased food intake in rodent models, indicating its potential as an anti-obesity agent.

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